molecular formula C10H8F4O3 B6150182 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid CAS No. 1551480-95-5

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid

Cat. No.: B6150182
CAS No.: 1551480-95-5
M. Wt: 252.16 g/mol
InChI Key: FVCUATYNYXAZGF-UHFFFAOYSA-N
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Description

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process is often carried out using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and sodium hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkanes, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3,5-bis(trifluoromethyl)phenyl isocyanate
  • 2-ethoxy-5-(trifluoromethyl)phenylboronic acid

Uniqueness

Compared to similar compounds, 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .

Properties

CAS No.

1551480-95-5

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid

InChI

InChI=1S/C10H8F4O3/c1-17-8(9(15)16)5-2-6(10(12,13)14)4-7(11)3-5/h2-4,8H,1H3,(H,15,16)

InChI Key

FVCUATYNYXAZGF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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